molecular formula C21H21N3O2 B10794765 6-(4-((Phenethylamino)methyl)phenoxy)nicotinamide

6-(4-((Phenethylamino)methyl)phenoxy)nicotinamide

Cat. No.: B10794765
M. Wt: 347.4 g/mol
InChI Key: XPIWSPZHJZLUGI-UHFFFAOYSA-N
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Description

6-(4-((phenethylamino)methyl)phenoxy)nicotinamide is a complex organic compound with a unique structure that combines a nicotinamide moiety with a phenethylamino group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((phenethylamino)methyl)phenoxy)nicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Phenethylamino Intermediate: This step involves the reaction of phenethylamine with formaldehyde to form the phenethylamino intermediate.

    Coupling with Nicotinic Acid: The phenethylamino intermediate is then coupled with nicotinic acid or its derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-((phenethylamino)methyl)phenoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenethylamino group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-((phenethylamino)methyl)phenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It has been shown to displace ligands from opioid receptors, indicating its potential role as an opioid receptor modulator . This interaction can lead to various biological effects, including modulation of pain and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-((phenethylamino)methyl)phenoxy)nicotinamide is unique due to its specific structure, which combines the properties of nicotinamide and phenethylamine. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

6-[4-[(2-phenylethylamino)methyl]phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N3O2/c22-21(25)18-8-11-20(24-15-18)26-19-9-6-17(7-10-19)14-23-13-12-16-4-2-1-3-5-16/h1-11,15,23H,12-14H2,(H2,22,25)

InChI Key

XPIWSPZHJZLUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)N

Origin of Product

United States

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